MRS 1220
科学研究应用
MRS 1220 具有广泛的科学研究应用,包括:
化学: this compound 被用作工具化合物,用于研究腺苷受体的性质和功能。
生物学: 它被用来研究 A3 腺苷受体在各种生物过程中的作用,包括炎症和免疫反应。
医学: This compound 在治疗中枢神经系统疾病(如胶质母细胞瘤)方面具有潜在的治疗应用,因为它能够抑制肿瘤生长和血管形成
作用机制
MRS 1220 通过选择性结合并拮抗人类 A3 腺苷受体来发挥作用。该受体参与各种细胞过程,包括调节腺苷酸环化酶活性以及调节炎症反应。 通过阻断 A3 腺苷受体,this compound 抑制下游信号通路,导致肿瘤生长和血管生成减少 .
生化分析
Biochemical Properties
MRS 1220 is known to interact with the human A3 adenosine receptor (hA3AR), exhibiting a dissociation constant (Ki) of 0.59 nM . This interaction is highly selective, as this compound displays an IC50 value > 1 μM for inhibition of binding to rat A3 receptors .
Cellular Effects
In cellular processes, this compound has been shown to reduce tumor size and inhibit blood vessel formation in glioblastoma stem-like cells (GSCs) . It has also been found to decrease VEGF secretion in U87MG GSCs by approximately 25% after 72 hours of hypoxia .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the human A3 adenosine receptor. It competes with the agonist for binding to the receptor, thereby inhibiting the receptor’s function . This results in a decrease in adenylate cyclase activity and a reduction in the stimulation of binding of 35S guanosine 5’-O-(3-thiotriphosphate) to the associated G-proteins .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, in the human macrophage U-937 cell line, this compound was found to reverse the effect of A3 agonist-elicited inhibition of tumor necrosis factor-α formation with an IC50 of 0.3 μM .
Dosage Effects in Animal Models
In animal models, specifically eight-week-old male Sprague-Dawley rats bearing C6 (GSCs), this compound administered by intraperitoneal inoculation at a dosage of 0.15 mg/kg/72 h led to a reduction close to 80% and 90% in tumor volume compared to the vehicle-treated group at day ten and fifteen post-treatment, respectively .
准备方法
MRS 1220 的合成涉及多个步骤,从制备三唑并喹唑啉核心结构开始。合成路线通常包括以下步骤:
三唑并喹唑啉核心的形成: 这涉及在特定条件下使 2-呋喃基和 9-氯喹唑啉衍生物反应,形成三唑并喹唑啉核心。
苯乙酰胺基团的引入: 然后在受控条件下使三唑并喹唑啉核心与苯乙酰胺反应,生成 this compound.
This compound 的工业生产方法尚未广泛记录,但合成通常遵循实验室规模的程序,并针对大规模生产进行了优化。
化学反应分析
MRS 1220 会发生各种化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,导致氧化衍生物的形成。
还原: 可以对 this compound 进行还原反应,生成该化合物的还原形式。
取代: this compound 可以发生取代反应,其中在受控条件下,特定官能团被其他基团取代。
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及各种亲核试剂用于取代反应。 这些反应产生的主要产物取决于所用的特定条件和试剂 .
相似化合物的比较
与其他类似化合物相比,MRS 1220 对 A3 腺苷受体具有高度的选择性和效力,这一点是独一无二的。一些类似的化合物包括:
MRS 1191: 另一种 A3 腺苷受体拮抗剂,与 this compound 相比,选择性和效力较低.
MRS 1754: A2B 腺苷受体的选择性拮抗剂,与 this compound 相比,受体选择性不同.
CGS 15943: 非选择性腺苷受体拮抗剂,靶向多种腺苷受体亚型.
属性
IUPAC Name |
N-[9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]-2-phenylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN5O2/c22-14-8-9-16-15(12-14)20-25-19(17-7-4-10-29-17)26-27(20)21(23-16)24-18(28)11-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,23,24,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWFAXQOKNBUCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=NC3=C(C=C(C=C3)Cl)C4=NC(=NN42)C5=CC=CO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
183721-15-5 | |
Record name | 9-Chloro-2-(2-furyl)-5-phenylacetylamino(1,2,4)triazolo(1,5-c)quinazoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0183721155 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。